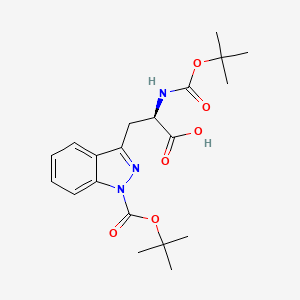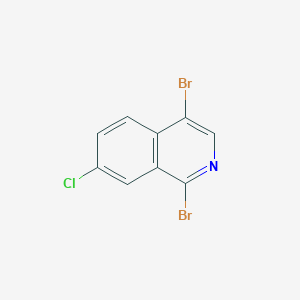
1,4-Dibromo-7-chloroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dibromo-7-chloroisoquinoline is a heterocyclic compound that belongs to the isoquinoline family. Isoquinolines are nitrogen-containing aromatic compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of bromine and chlorine atoms in this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Dibromo-7-chloroisoquinoline can be synthesized through various methods. One common approach involves the bromination of isoquinoline derivatives. For example, isoquinoline can be brominated in high yield by heating its hydrochlorides with bromine in nitrobenzene, resulting in the formation of 1,4-dibromoisoquinoline . Further chlorination can be achieved using appropriate chlorinating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, ensuring the compound meets the stringent requirements for pharmaceutical and research applications .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dibromo-7-chloroisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoquinoline derivatives, while oxidation and reduction can lead to different oxidation states and functional groups .
Aplicaciones Científicas De Investigación
1,4-Dibromo-7-chloroisoquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including anticancer, antimicrobial, and antiviral activities.
Industry: The compound is used in the development of new materials, dyes, and agrochemicals .
Mecanismo De Acción
The mechanism of action of 1,4-Dibromo-7-chloroisoquinoline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, affecting cellular processes and signaling pathways. Its unique structure allows it to bind to specific sites on target molecules, leading to changes in their activity and function .
Comparación Con Compuestos Similares
1,4-Dibromo-7-chloroisoquinoline can be compared with other similar compounds, such as:
7-Bromo-1-chloroisoquinoline: This compound has a similar structure but differs in the position of the bromine and chlorine atoms.
1,4-Dibromoisoquinoline: Lacks the chlorine atom, making it less versatile in certain reactions.
Other Isoquinoline Derivatives: Various isoquinoline derivatives with different substituents can be compared based on their reactivity, biological activity, and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in research and industry.
Propiedades
Número CAS |
1368032-78-3 |
|---|---|
Fórmula molecular |
C9H4Br2ClN |
Peso molecular |
321.39 g/mol |
Nombre IUPAC |
1,4-dibromo-7-chloroisoquinoline |
InChI |
InChI=1S/C9H4Br2ClN/c10-8-4-13-9(11)7-3-5(12)1-2-6(7)8/h1-4H |
Clave InChI |
VHBOUYKYFOIXSM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Cl)C(=NC=C2Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


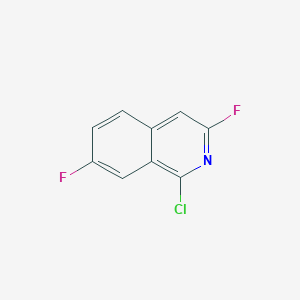
![2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-3-carbonitrile](/img/structure/B15200464.png)
![6-chloro-5-(4,6-dichloro-1,3,5-triazin-2-yl)-N,N-diethyl-9H-benzo[a]phenoxazin-9-amine](/img/structure/B15200470.png)

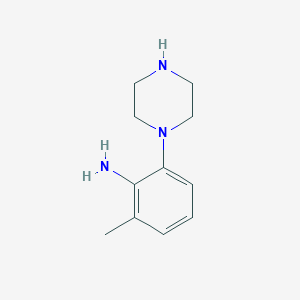
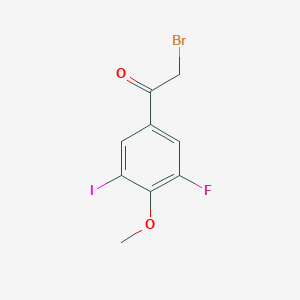
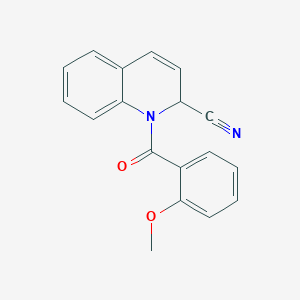




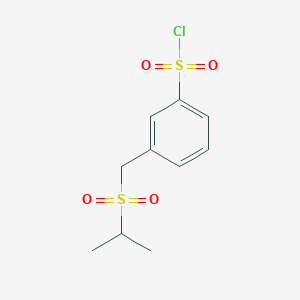
![(S)-2,2-Difluoro-7-methyl-6,7-dihydro-[1,3]dioxolo[4,5-f]benzofuran-7-carboxylic acid](/img/structure/B15200539.png)
